molecular formula C5H9NO2S B12867456 (4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B12867456
M. Wt: 147.20 g/mol
InChI Key: REPYGHXGZNDHNU-CNZKWPKMSA-N
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Description

(4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide is a bicyclic compound that features a unique structure with both sulfur and nitrogen atoms incorporated into its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves the use of cyclopentenes as starting materials. One notable method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be applied to a broad array of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic framework. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that contain only one heteroatom.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5?/m1/s1

InChI Key

REPYGHXGZNDHNU-CNZKWPKMSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C1CN2

Canonical SMILES

C1C2CNC1CS2(=O)=O

Origin of Product

United States

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